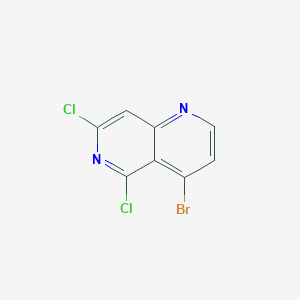
4-Bromo-5,7-dichloro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,7-dichloro-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,7-dichloro-1,6-naphthyridine typically involves the functionalization of the naphthyridine core. One common method includes the bromination and chlorination of 1,6-naphthyridine derivatives. The reaction conditions often involve the use of bromine and chlorine sources under controlled temperatures and solvent conditions to achieve the desired substitutions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5,7-dichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-Bromo-5,7-dichloro-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-5,7-dichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 4-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine
- 2,6-Dichloro-1,5-naphthyridine
- 3,7-Dichloro-1,5-naphthyridine .
Uniqueness
4-Bromo-5,7-dichloro-1,6-naphthyridine is unique due to its specific bromine and chlorine substitutions, which confer distinct chemical properties and reactivity. These substitutions can influence its biological activity and make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H3BrCl2N2 |
|---|---|
Molecular Weight |
277.93 g/mol |
IUPAC Name |
4-bromo-5,7-dichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-1-2-12-5-3-6(10)13-8(11)7(4)5/h1-3H |
InChI Key |
SJMPNMBALFWJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(N=C(C2=C1Br)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


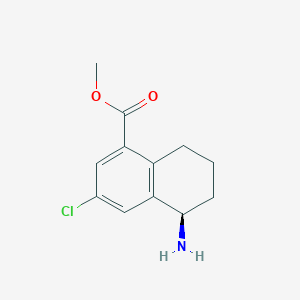
![N-[(Furan-2-yl)methyl]-3-methoxy-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13109977.png)
![7-Bromo-4-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13109985.png)

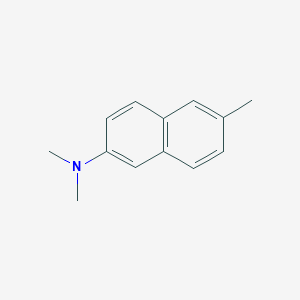
![methyl 2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetate](/img/structure/B13110005.png)
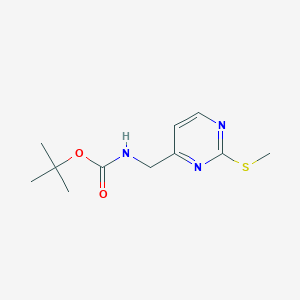
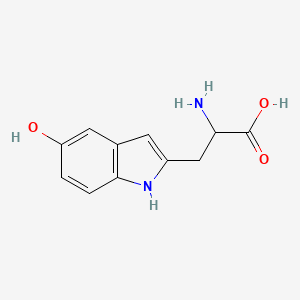
![2-(Pyrimidin-4-yl)benzo[d]thiazole](/img/structure/B13110013.png)
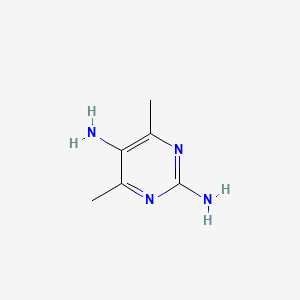
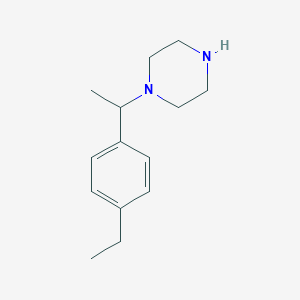
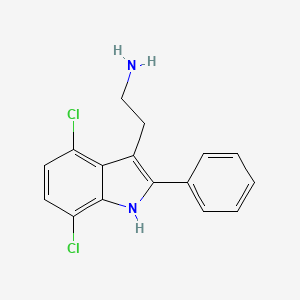

![5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B13110058.png)
